REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([NH:6][C:7](=[O:9])[CH3:8])([CH3:5])[CH3:4].N[C:11]1(CO)CCC[CH2:12]1.CC#N.O.CC#N>O>[OH:1][CH2:2][C:3]1([NH:6][C:7](=[O:9])[CH3:8])[CH2:5][CH2:12][CH2:11][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1.76 min.
|
Duration
|
1.76 min
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CCCC1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |